molecular formula C16H22N2O3S B213946 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

货号 B213946
分子量: 322.4 g/mol
InChI 键: GEQXSECHWINMQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid is a chemical compound with potential applications in scientific research. The compound is also known as MBTH-CPA and is synthesized through a series of chemical reactions.

作用机制

The mechanism of action of MBTH-CPA involves the inhibition of DPP-IV, which is a protease that cleaves the incretin hormone glucagon-like peptide-1 (GLP-1). GLP-1 is an important regulator of glucose metabolism, and its degradation by DPP-IV leads to decreased insulin secretion and increased blood glucose levels. By inhibiting DPP-IV, MBTH-CPA increases the levels of GLP-1, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBTH-CPA are primarily related to its inhibition of DPP-IV. Studies have shown that MBTH-CPA increases the levels of GLP-1 and insulin, leading to improved glucose metabolism and decreased blood glucose levels. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

实验室实验的优点和局限性

MBTH-CPA has several advantages for lab experiments, including its potency as a DPP-IV inhibitor and its potential as a new class of DPP-IV inhibitors. However, the synthesis of the compound is complex and requires specialized equipment and skilled personnel. In addition, the compound has not yet been extensively studied in vivo, and its safety and efficacy in humans are not yet known.

未来方向

There are several future directions for research on MBTH-CPA. One direction is to further investigate the compound's potential as a new class of DPP-IV inhibitors for the treatment of type 2 diabetes. Another direction is to explore the compound's anti-inflammatory effects and its potential as a treatment for inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of MBTH-CPA in humans.

合成方法

The synthesis of MBTH-CPA involves a series of chemical reactions, including the condensation of 2-aminobenzothiazole with cyclohexanone, followed by the acylation of the resulting compound with chloroacetyl chloride. The final product is obtained through the reaction of the resulting compound with N-methyl-N-[(tert-butoxycarbonyl)amino]acetic acid. The synthesis of MBTH-CPA is a complex process and requires skilled personnel and specialized equipment.

科学研究应用

MBTH-CPA has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. DPP-IV inhibitors have been shown to be effective in the treatment of type 2 diabetes, and MBTH-CPA has the potential to be developed into a new class of DPP-IV inhibitors.

属性

产品名称

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

分子式

C16H22N2O3S

分子量

322.4 g/mol

IUPAC 名称

2-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H22N2O3S/c1-9-6-7-12-13(8-9)22-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h9-11H,2-8H2,1H3,(H,20,21)(H,17,18,19)

InChI 键

GEQXSECHWINMQT-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCCC3C(=O)O

规范 SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCCC3C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。